molecular formula C8H14F2 B13275101 1,1-Difluoro-3,5-dimethylcyclohexane

1,1-Difluoro-3,5-dimethylcyclohexane

Cat. No.: B13275101
M. Wt: 148.19 g/mol
InChI Key: MMHBGZXCCYRFTQ-UHFFFAOYSA-N
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Description

1,1-Difluoro-3,5-dimethylcyclohexane is an organic compound belonging to the class of cycloalkanes It is characterized by a six-membered carbon ring with two fluorine atoms and two methyl groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3,5-dimethylcyclohexane typically involves the fluorination of 3,5-dimethylcyclohexane. One common method is the use of Selectfluor as a fluorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorinating agents and catalysts can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-3,5-dimethylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products include 1-hydroxy-3,5-dimethylcyclohexane and 1-amino-3,5-dimethylcyclohexane.

    Oxidation: Products include 1,1-difluoro-3,5-dimethylcyclohexanone.

    Reduction: Products include this compound derivatives with varying degrees of hydrogenation.

Scientific Research Applications

1,1-Difluoro-3,5-dimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Studied for its pharmacokinetic properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-3,5-dimethylcyclohexane involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.

Comparison with Similar Compounds

  • 1,1-Difluoro-3,3-dimethylcyclohexane
  • 1,1-Difluoro-4,4-dimethylcyclohexane
  • 1,1-Difluoro-2,2-dimethylcyclohexane

Comparison: 1,1-Difluoro-3,5-dimethylcyclohexane is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns, stability, and biological activity, making it a compound of particular interest in various research and industrial applications.

Properties

Molecular Formula

C8H14F2

Molecular Weight

148.19 g/mol

IUPAC Name

1,1-difluoro-3,5-dimethylcyclohexane

InChI

InChI=1S/C8H14F2/c1-6-3-7(2)5-8(9,10)4-6/h6-7H,3-5H2,1-2H3

InChI Key

MMHBGZXCCYRFTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(F)F)C

Origin of Product

United States

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